N,N'-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide
Description
N,N'-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide is a symmetrical aromatic dicarboxamide derivative featuring two 2,4,5-trichlorophenyl substituents attached to the benzene-1,3-dicarboxamide core.
The 2,4,5-trichlorophenyl groups confer steric bulk and enhanced chemical stability due to the electron-withdrawing effects of chlorine atoms. These substituents may also influence binding interactions in biological systems, as seen in other trichlorophenyl-containing compounds used in pesticides or enzyme inhibitors .
Properties
Molecular Formula |
C20H10Cl6N2O2 |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
1-N,3-N-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H10Cl6N2O2/c21-11-5-15(25)17(7-13(11)23)27-19(29)9-2-1-3-10(4-9)20(30)28-18-8-14(24)12(22)6-16(18)26/h1-8H,(H,27,29)(H,28,30) |
InChI Key |
CMYNMCXCBXEEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide typically involves the reaction of 2,4,5-trichloroaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: The amide groups in the compound can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups attached to the benzene ring .
Scientific Research Applications
N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The presence of chlorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N,N'-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide and related compounds:
Key Differences:
Substituent Effects :
- The 2,4,5-trichlorophenyl groups in the target compound enhance lipophilicity and resistance to oxidative degradation compared to polar substituents like dihydroxypropyl or thiazolyl groups .
- Halogenation : The trichlorophenyl groups may confer pesticidal activity, as seen in structurally related compounds like dimethyl 2,4,5-trichlorophenyl phosphate (a pesticide analog) . In contrast, triiodo derivatives (e.g., compound in ) are tailored for medical imaging due to iodine’s radiopacity.
Biological Activity :
- Thiazolyl- and piperidinyl-substituted analogs () exhibit higher solubility in aqueous media, making them more suitable for drug development. The trichlorophenyl derivative’s low solubility may limit bioavailability but enhance environmental persistence.
Synthetic Complexity :
- Copper- or palladium-mediated coupling reactions are critical for synthesizing bis-aryl dicarboxamides with halogenated substituents . In contrast, iodinated derivatives require specialized halogenation steps under controlled conditions .
Biological Activity
N,N'-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide (commonly referred to as "Compound X") is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by its unique chemical structure, which includes two 2,4,5-trichlorophenyl groups attached to a benzene-1,3-dicarboxamide backbone. Its molecular formula is C20H12Cl6N2O2. The presence of multiple chlorine atoms contributes to its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research has indicated that Compound X exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
- Case Study 1 : A study published in the Journal of Antimicrobial Chemotherapy reported that Compound X showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Anticancer Properties
Compound X has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study 2 : In a study conducted on human breast cancer cell lines (MCF-7), treatment with Compound X resulted in a significant reduction in cell viability and increased apoptotic markers .
Toxicological Profile
While investigating the biological activities of Compound X, it is crucial to consider its toxicological profile. The compound has been classified under several hazardous substances due to its chlorinated structure, which may pose risks to human health and the environment.
- Toxicity Data : According to the EPA guidelines, compounds with similar structures have been linked to neurotoxic effects and endocrine disruption .
Summary of Biological Activities
The following table summarizes the key biological activities and findings related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
